molecular formula C4H5ClO4 B092236 Chlorosuccinic acid CAS No. 16045-92-4

Chlorosuccinic acid

Cat. No. B092236
CAS RN: 16045-92-4
M. Wt: 152.53 g/mol
InChI Key: QEGKXSHUKXMDRW-UHFFFAOYSA-N
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Description

Chlorosuccinic acid, often confused with chlorogenic acid, does not appear to be the focus of the provided papers. However, chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, is extensively discussed. It is known for its health-promoting properties, particularly in the treatment of metabolic syndrome. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities . Chlorogenic acids (CGAs) are esters formed between caffeic and quinic acids and are abundant in the human diet through the consumption of coffee, tea, wine, and some fruit juices .

Synthesis Analysis

The synthesis of chlorogenic acid is not directly addressed in the provided papers. However, N-Chlorosuccinimide, a compound with a name similar to chlorosuccinic acid, is mentioned as an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis . This reagent has been successfully used in the synthesis of complex peptides such as oxytocin and an α-conotoxin, demonstrating its utility in organic synthesis .

Molecular Structure Analysis

Chlorogenic acid is a depside formed by the condensation of caffeic and quinic acids. The structure of chlorogenic acid was first thought to be a glycoside of caffeic acid, but later research showed that the 'sugar' component was actually quinic acid . The molecular structure of chlorogenic acid has been well-established and is significant due to its various health benefits .

Chemical Reactions Analysis

N-Chlorosuccinimide, which is often used in reactions that might be confused with those of chlorosuccinic acid, is a versatile reagent in organic synthesis. It mediates or catalyzes a wide range of chemical reactions, including halocyclizations, formation of heterocyclic systems, formation of new carbon-carbon bonds, rearrangements, and functional group transformations . This reagent's significance extends beyond simple chlorination and oxidation, highlighting its versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorogenic acid include antimicrobial activity against a range of organisms such as bacteria, yeasts, molds, viruses, and amoebas. This makes it a potential natural molecule for food preservation . Additionally, chlorogenic acid has antioxidant activity, particularly against lipid oxidation, and protective properties against the degradation of other bioactive compounds present in food. It also exhibits prebiotic activity, which contributes to its candidacy for the formulation of dietary supplements and functional foods .

Scientific Research Applications

  • Electrochemical Applications : Chlorosuccinic acid is produced in the electroreduction of chloromaleic and chlorofumaric acids. This process, involving a 2-electron reduction, results in chlorosuccinic acid as the product, especially in strong acid conditions. This has implications in electroanalytical chemistry and the understanding of stereochemistry in electroreductions (Annino et al., 1972).

  • Food Industry and Nutraceuticals : Chlorogenic acid, which is closely related to Chlorosuccinic acid, is used as a nutraceutical for the treatment of metabolic syndrome. Its properties include anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It is also used as a food additive due to its antimicrobial and antioxidant activities (Santana-Gálvez et al., 2017).

  • Pharmaceutical Applications : Chlorosuccinic acid and its derivatives, such as Chlorogenic acid, show potential in pharmaceuticals due to their antioxidant and anticarcinogenic properties. They inhibit the proliferation of cancer cells, modulate inflammatory responses, and may protect against environmental carcinogen-induced carcinogenesis (Feng et al., 2005).

  • Environmental Applications : Catalytic ozonation of Chlorosuccinic acid with certain catalysts in aqueous systems has been studied for the mineralization and degradation of chlorinated carboxylic acids, suggesting its application in environmental remediation (Fu et al., 2002).

  • Biological Activity : The biological activities of Chlorogenic acid, a compound related to Chlorosuccinic acid, include liver and kidney protection, antibacterial and antitumor effects, and regulation of glucose and lipid metabolism. These properties make it valuable in the food industry as an additive and functional food material (Wang et al., 2022).

Safety And Hazards

Chlorosuccinic acid is classified as a skin corrosive substance (Category 1B) and can cause serious eye damage . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this substance .

properties

IUPAC Name

2-chlorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKXSHUKXMDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021526
Record name Chlorobutanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorosuccinic acid

CAS RN

16045-92-4
Record name Chlorosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16045-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosuccinic acid
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Record name Chlorobutanedioic acid
Source EPA DSSTox
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Record name Chlorosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.519
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Record name CHLOROSUCCINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
PA Levene, HL Haller - Journal of Biological Chemistry, 1929 - Elsevier
The considerations which led up to the present investigation have been discussed in an earlier publication. 1 The principal object was to test by a second method the conclusions which …
Number of citations: 2 www.sciencedirect.com
AR Olson, FA Long - Journal of the American Chemical Society, 1934 - ACS Publications
… of fumaric acid from chlorosuccinic acid: Chlorosuccinic acid was … chlorosuccinic acid by chloride ion: Following the same procedure as in section two but substituting chlorosuccinic acid …
Number of citations: 6 pubs.acs.org
AR Olson, FA Long - Journal of the American Chemical Society, 1936 - ACS Publications
… , the rate of decomposition of Z-chlorosuccinic acid increases about 60%, … However, for the chlorosuccinic acid, the rate of … by a direct decomposition of the bromo- or chlorosuccinic acid. …
Number of citations: 3 pubs.acs.org
WA Tilden, BMC Marshall - Journal of the Chemical Society …, 1895 - pubs.rsc.org
… been found to result in the production of a chlorosuccinic acid with melting point above 170" (… The products formed are fumaric acid, chlorosuccinic acid, and ammonium chloride. The …
Number of citations: 3 pubs.rsc.org
JP Stowell, JN Jensen, AS Weber - Water Science and Technology, 1992 - iwaponline.com
… The major ozonation byproduct of 2-chlorophenol was chlorosuccinic acid which was oxidized to oxalic acid upon further ozonation. Only chlorosuccinic acid sustained substantial …
Number of citations: 35 iwaponline.com
JM Duxbury, JM Tiedje, M Alexander… - Journal of Agricultural …, 1970 - ACS Publications
… to giveacetyl CoA and chlorosuccinic acid (Figure 1). The latter may then be dehalogenated, and indeed the enzyme preparation was found to convert DL-chlorosuccinic acid to succinic …
Number of citations: 81 pubs.acs.org
O Gawron, AJ Glaid, TP Fondy… - Journal of the American …, 1962 - ACS Publications
… identified as the product of succinic dehydrogenase attack on L-chlorosuccinic acid in the following way. A reaction mixture88 0.023 M in L-chlorosuccinic acid (neutralized with the …
Number of citations: 38 pubs.acs.org
J Barbera, A Omenat, JL Serrano, T Sierra - Liquid Crystals, 1989 - Taylor & Francis
… spacer derives from S-2-chlorosuccinic acid. The mesomorphic properties of the compounds … The thermal instability of the 2-chlorosuccinic acid derivatives prevented the study of their …
Number of citations: 10 www.tandfonline.com
JS Meek - Journal of Chemical Education, 1975 - ACS Publications
… L(-)malic acid, 99-100X DL-malic acid, 128-129X maleic acid, 139-140dC fumaric acid, 300-302X L(-)chlorosuccinic acid, 176X DL-chlorosuccinic acid, 153-154X Generally the higher …
Number of citations: 40 pubs.acs.org
R Annino, RJ Boczkowski, DJ Bolton… - … Chemistry and Interfacial …, 1972 - Elsevier
… determination of chlorosuccinic acid. The amount of chlorosuccinic acid in the electrolyzed solutions was determined by the dehydrohalogenation procedure previously described z6. …
Number of citations: 5 www.sciencedirect.com

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